Abeta/tau aggregation-IN-1

Alzheimer's disease amyloid-beta aggregation tau aggregation

Abeta/tau aggregation-IN-1 (CAS# 2252162-81-3) is a synthetic small-molecule dual inhibitor of amyloid-beta (Aβ) and tau protein aggregation, belonging to the 1,2,3,4-tetrahydro-1-acridone analogue class. Its chemical name is (2E)-9-amino-10-methyl-2-[(naphthalen-1-yl)methylidene]-1-oxo-1,2,3,4-tetrahydroacridin-10-ium iodide, with molecular formula C25H21IN2O and molecular weight 492.35 g/mol.

Molecular Formula C25H21IN2O
Molecular Weight 492.4 g/mol
Cat. No. B8201699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbeta/tau aggregation-IN-1
Molecular FormulaC25H21IN2O
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESC[N+]1=C2CCC(=CC3=CC=CC4=CC=CC=C43)C(=O)C2=C(C5=CC=CC=C51)N.[I-]
InChIInChI=1S/C25H20N2O.HI/c1-27-21-12-5-4-11-20(21)24(26)23-22(27)14-13-18(25(23)28)15-17-9-6-8-16-7-2-3-10-19(16)17;/h2-12,15,26H,13-14H2,1H3;1H/b18-15+;
InChIKeyZPWPPSSEAGEKIT-FLNCGGNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abeta/tau aggregation-IN-1 – Chemical Identity, Mechanism Class, and Procurement Baseline


Abeta/tau aggregation-IN-1 (CAS# 2252162-81-3) is a synthetic small-molecule dual inhibitor of amyloid-beta (Aβ) and tau protein aggregation, belonging to the 1,2,3,4-tetrahydro-1-acridone analogue class [1]. Its chemical name is (2E)-9-amino-10-methyl-2-[(naphthalen-1-yl)methylidene]-1-oxo-1,2,3,4-tetrahydroacridin-10-ium iodide, with molecular formula C25H21IN2O and molecular weight 492.35 g/mol . The compound features N-methylation of the quinolone ring, a structural modification that the originating study identified as essential for dual inhibitory activity against both Aβ1-42 β-sheet formation and tau aggregation [1]. It was characterized as the lead compound (compound 30) among 40 synthesized analogues, distinguished by its ability to permeate the blood-brain barrier (BBB) and prevent tau aggregation in living cells [1].

Why Abeta/tau aggregation-IN-1 Cannot Be Replaced by Generic Dual Aβ/Tau Inhibitors


Dual Aβ/tau aggregation inhibitors span multiple chemotypes—quinolines, phenothiazines, polyphenols, and acridones—yet their functional profiles differ substantially in BBB penetration, cellular target engagement, and the balance between Aβ and tau inhibitory potency [1]. Within the 1,2,3,4-tetrahydro-1-acridone series itself, only two of six N-methylated analogues (compounds 27 and 30) were predicted to cross the BBB, and only compound 30 demonstrated both BBB permeability and cellular tau aggregation suppression [1]. Compounds lacking N-methylation (compounds 5–24 and 31–44) showed negligible dual inhibitory activity, confirming that the quaternary ammonium cation introduced by N-methylation is a non-negotiable pharmacophoric feature [1]. Substituting Abeta/tau aggregation-IN-1 with a structurally related acridone, a single-target Aβ inhibitor such as resveratrol, or a tau-only agent such as methylene blue would sacrifice either the dual-target mechanism, the BBB penetration capability, or the cellular validation data that define the compound's research utility [1].

Abeta/tau aggregation-IN-1 – Quantitative Differentiation Evidence Against Comparators


N-Methylation-Dependent Dual Inhibitory Activity: SAR Discrimination Within the Acridone Series

In the originating SAR study of 40 acridone analogues, only compounds 25–30—those bearing N-methylation of the quinolone ring that introduces a cationic charge—exhibited potent dual inhibition of both Aβ1-42 and tau aggregation [1]. By contrast, compounds 5–24 and 31–44, which lack this N-methylation, failed to achieve comparable dual inhibitory activity, establishing N-methylation as the critical pharmacophoric determinant [1]. Among the N-methylated subset, compound 30 (Abeta/tau aggregation-IN-1) was specifically highlighted for combined BBB permeability, binding to both Aβ1-42 and tau, inhibition of Aβ1-42 β-sheet formation, and prevention of tau aggregation in living cells [1].

Alzheimer's disease amyloid-beta aggregation tau aggregation structure-activity relationship

Blood-Brain Barrier Permeability: Discrimination Against Non-Penetrant Acridone Analogues

Within the N-methylated subset (compounds 25–30), only compounds 27 and 30 were predicted to permeate the blood-brain barrier (BBB) using a PAMPA-BBB assay [1]. This means that four out of six structurally closely related active analogues (compounds 25, 26, 28, and 29) lack the BBB permeability required for CNS target engagement, despite possessing dual aggregation inhibitory activity in biochemical assays [1]. Abeta/tau aggregation-IN-1 (compound 30) uniquely combines BBB permeability with the full suite of cellular activity, including binding to both Aβ1-42 and tau, inhibition of Aβ1-42 β-sheet formation, and prevention of tau aggregation foci in HEK-293T cells [1].

blood-brain barrier PAMPA-BBB CNS drug delivery Alzheimer's disease

Cellular Tau Aggregation Suppression: Functional Validation in Living Cells

Abeta/tau aggregation-IN-1 at a concentration of 1 μM, applied for 24 hours to HEK-293T cells, significantly declines tau aggregation foci as measured by immunofluorescence [1]. This cellular activity at a low micromolar concentration distinguishes the compound from many dual aggregation inhibitors whose activity has been demonstrated only in cell-free biochemical assays (e.g., ThT/ThS fluorescence) [1]. In contrast, reference compounds resveratrol and methylene blue, used in the same study, are single-target inhibitors (Aβ-only and tau-only, respectively) and were not reported to suppress intracellular tau aggregation foci in this cellular model [1].

cellular tauopathy model HEK-293T tau aggregation foci immunofluorescence

Balanced Dual Inhibition Potency: Comparison Against Single-Target Reference Inhibitors

Abeta/tau aggregation-IN-1 (as part of the N-methylated compounds 25–30) achieves simultaneously high inhibition of both Aβ1-42 aggregation (84.7%–99.5%) and tau aggregation (71.2%–101.8%) at 20 μM in side-by-side assays [1]. In contrast, resveratrol—employed as the reference Aβ aggregation inhibitor in the same study—and methylene blue—employed as the reference tau aggregation inhibitor—each address only one of the two pathogenic aggregation pathways [1]. No single reference compound in the study achieved dual inhibition comparable to the N-methylated acridone series [1]. Furthermore, a structurally unrelated dual inhibitor reported by Pasieka et al. (2021) achieved Aβ42 inhibition of 80.0% and tau inhibition of 68.3% at a lower concentration of 10 μM, but with lower maximal inhibition for both targets compared to the upper range of Abeta/tau aggregation-IN-1 [2].

dual inhibition balance Aβ1-42 aggregation tau aggregation ThT assay ThS assay

Surface Plasmon Resonance Binding Affinity: Quantitative Target Engagement Profiling

Abeta/tau aggregation-IN-1 demonstrates direct binding to both Aβ1-42 and tau proteins, with KD values of 160 μM and 337 μM respectively, as determined by surface plasmon resonance (SPR) [1]. These KD values confirm direct, measurable target engagement with both proteins through noncovalent interactions . While the absolute affinities are modest (mid-micromolar range), they represent quantitative binding data for a dual inhibitor—a parameter that is frequently unreported for many dual Aβ/tau inhibitors in the literature. For comparison, the tau/Aβ40 aggregation-IN-1 (Compound 20) series reports IC50 values of 1.8 μM (tau) and 1.3 μM (Aβ40) in functional aggregation assays, but these are functional inhibition values rather than direct binding KD measurements and are conducted on Aβ40 rather than the more pathologically relevant Aβ1-42 .

surface plasmon resonance binding affinity KD determination Aβ1-42 binding tau binding

Abeta/tau aggregation-IN-1 – Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Dual-Pathway Mechanistic Studies in Alzheimer's Disease Cellular Models

Abeta/tau aggregation-IN-1 is suited for experiments requiring simultaneous pharmacological blockade of both Aβ1-42 β-sheet formation and intracellular tau aggregation in a single treatment arm. The compound's demonstrated ability to significantly reduce tau aggregation foci in HEK-293T cells at 1 μM (24 h) [1], combined with its inhibition of self-induced Aβ1-42 aggregation via β-sheet disruption [1], enables researchers to dissect the interplay between amyloid and tau pathology without the confounding variables introduced by co-administering separate Aβ and tau inhibitors. This is particularly relevant given evidence that Aβ pathology can drive tau aggregation, and that dual modulation may be required for meaningful phenotypic effects [1].

BBB-Penetrant Tool Compound for In Vivo AD Models Requiring CNS Target Engagement

For studies employing transgenic AD mouse models (e.g., APP/PS1, 3xTg-AD, or 5XFAD) where CNS penetration is a prerequisite, Abeta/tau aggregation-IN-1 is the only compound within its acridone structural class predicted to combine BBB permeability with both biochemical dual inhibition and cellular tau activity [1]. Unlike compounds 25, 26, 28, and 29—which exhibit dual inhibitory activity in cell-free assays but are not BBB-permeable [1]—compound 30 can be advanced to in vivo proof-of-concept studies without the uncertainty of whether CNS exposure will be achieved. Researchers should verify BBB penetration in their specific model system, but the PAMPA-BBB prediction provides a rational basis for prioritization [1].

SAR Reference Standard for Acridone-Based Dual Inhibitor Development Programs

Medicinal chemistry programs developing next-generation dual Aβ/tau aggregation inhibitors can use Abeta/tau aggregation-IN-1 as a benchmark reference compound. It establishes the N-methylation pharmacophore requirement for dual activity within the acridone scaffold [1], provides quantitative SPR binding data (KD 160 μM for Aβ1-42, 337 μM for tau) [1], and demonstrates that naphthalene substitution at the 2-position can confer BBB permeability while maintaining dual inhibitory potency [1]. New analogues can be directly compared against these parameters in standardized ThT/ThS and PAMPA-BBB assays to assess whether structural modifications improve upon the baseline profile [1].

Biochemical Assay Positive Control for Dual Aggregation Inhibitor Screening Cascades

Abeta/tau aggregation-IN-1 serves as a validated dual-positive control in screening cascades that assess both Aβ1-42 and tau aggregation inhibition in parallel. Its activity range (Aβ: 84.7%–99.5%; tau: 71.2%–101.8% at 20 μM) [1] provides defined upper-bound efficacy benchmarks for hit triage, while its SPR-derived KD values [1] offer a secondary, aggregation-independent binding confirmation that can distinguish genuine target binders from assay artifacts such as colloidal aggregators or ThT-fluorescent interference compounds. Procurement of a single compound that covers both readouts reduces assay variability compared to using separate Aβ and tau reference inhibitors [1].

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